molecular formula C19H12FN3O B7645327 4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline

4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline

Cat. No.: B7645327
M. Wt: 317.3 g/mol
InChI Key: UGCCEKUDCLQDAG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline is a heterocyclic organic compound that features a quinazoline core substituted with a pyridin-2-yl group and a 4-fluorophenoxy group

Properties

IUPAC Name

4-(4-fluorophenoxy)-2-pyridin-2-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-13-8-10-14(11-9-13)24-19-15-5-1-2-6-16(15)22-18(23-19)17-7-3-4-12-21-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCCEKUDCLQDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327073
Record name 4-(4-fluorophenoxy)-2-pyridin-2-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

835909-09-6
Record name 4-(4-fluorophenoxy)-2-pyridin-2-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with 4-fluorophenol in the presence of a suitable catalyst can yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)-2-pyridin-2-ylquinazoline
  • 4-(4-Bromophenoxy)-2-pyridin-2-ylquinazoline
  • 4-(4-Methylphenoxy)-2-pyridin-2-ylquinazoline

Uniqueness

4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chloro, bromo, and methyl analogs .

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